1-(dimethylsulfamoyl)azetidine-3-carboxylic acid
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Overview
Description
1-(Dimethylsulfamoyl)azetidine-3-carboxylic acid is a chemical compound with the molecular formula C6H12N2O4S and a molecular weight of 208.24 g/mol It is characterized by the presence of an azetidine ring, a carboxylic acid group, and a dimethylsulfamoyl group
Preparation Methods
The synthesis of 1-(dimethylsulfamoyl)azetidine-3-carboxylic acid involves several steps, typically starting with the formation of the azetidine ring. One common synthetic route includes the reaction of azetidine with dimethylsulfamoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Chemical Reactions Analysis
1-(Dimethylsulfamoyl)azetidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1-(Dimethylsulfamoyl)azetidine-3-carboxylic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(dimethylsulfamoyl)azetidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
1-(Dimethylsulfamoyl)azetidine-3-carboxylic acid can be compared with other similar compounds, such as:
1-(Dimethylsulfamoyl)pyrrolidine-3-carboxylic acid: This compound has a pyrrolidine ring instead of an azetidine ring, which may result in different chemical and biological properties.
1-(Dimethylsulfamoyl)azetidine-2-carboxylic acid: The position of the carboxylic acid group is different, which can influence the compound’s reactivity and interactions.
1-(Dimethylsulfamoyl)azetidine-4-carboxylic acid: Similar to the previous compound, the position of the carboxylic acid group affects its properties.
The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and biological characteristics.
Properties
CAS No. |
1343198-31-1 |
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Molecular Formula |
C6H12N2O4S |
Molecular Weight |
208.2 |
Purity |
95 |
Origin of Product |
United States |
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